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## Compound of Interest

Compound Name: **6-bromo-4-fluoro-1H-indazol-3-amine**

Cat. No.: **B2359000**

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**Date: January 2, 2026**

## Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of **6-bromo-4-fluoro-1H-indazol-3-amine** as a pivotal synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. [1] This application note moves beyond a simple recitation of steps, delving into the chemical rationale behind protocol choices and highlighting the versatility of this building block. We will explore its physicochemical properties, safety considerations, and provide detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental to leveraging this intermediate's full potential in the synthesis of targeted therapies.

## Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole-3-amine core is a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions within the ATP-binding site of many protein kinases. [1] The specific functionalization of **6-bromo-4-fluoro-1H-indazol-3-amine** offers a trifecta of chemical advantages for the synthetic chemist:

- The 3-Amino Group: Serves as a primary anchor for kinase hinge binding and a versatile handle for amide bond formation or further derivatization.
- The 6-Bromo Substituent: Provides a predictable and reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).<sup>[2]</sup>
- The 4-Fluoro Substituent: Modulates the electronic properties of the indazole ring and can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound, such as metabolic stability or cell permeability.

This unique combination makes it a sought-after intermediate in the synthesis of potent and selective kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4) and other key oncological targets.<sup>[3][4]</sup>

## Compound Profile and Safety

### Physicochemical Data

A clear understanding of a starting material's properties is fundamental to its successful application.

Property	Value	Source
CAS Number	1227912-19-7	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFN <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	230.04 g/mol	<a href="#">[5]</a>
Appearance	Solid	-
MDL Number	MFCD24368896	<a href="#">[6]</a>
PubChem CID	58504781	<a href="#">[6]</a>

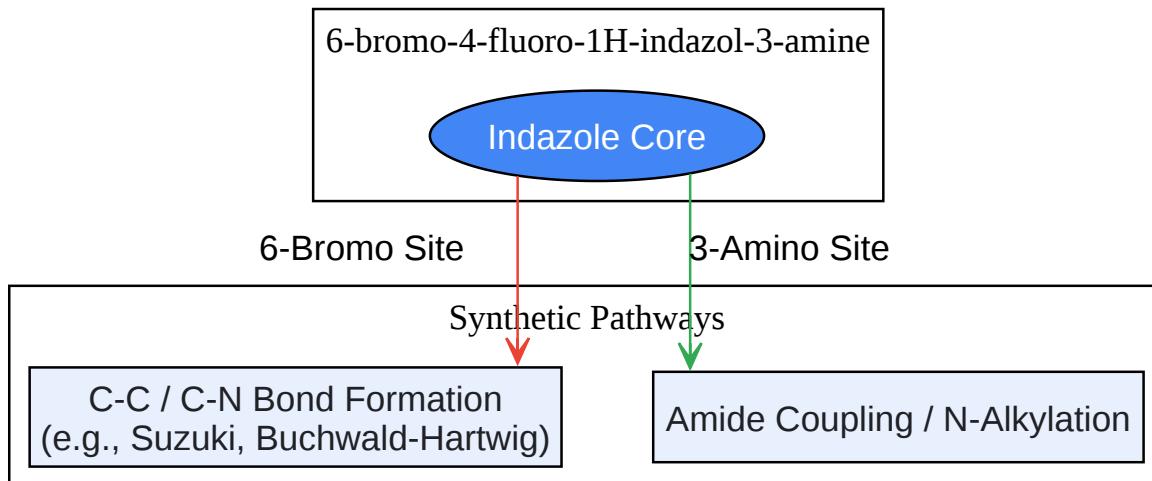
## Handling and Safety Precautions

As with any halogenated aromatic amine, proper safety protocols are mandatory. The compound is classified as a hazardous chemical.<sup>[7]</sup>

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- Precautionary Measures:
  - Handle only in a well-ventilated area, preferably within a fume hood.[7]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
  - Avoid inhalation of dust and direct contact with skin and eyes.[8]
  - Store in a tightly sealed container in a cool, dry place.

## Core Synthetic Applications: A Dual-Axis Approach

The synthetic utility of **6-bromo-4-fluoro-1H-indazol-3-amine** stems from its two primary reactive sites, which can be addressed sequentially or in a convergent synthesis. This dual reactivity allows for the rapid construction of complex molecular architectures.



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*Dual reactive sites of the indazole intermediate.*

## Experimental Protocols: Building Complexity

The following protocols are presented as robust, validated starting points for laboratory synthesis. They are designed to be self-validating, with clear endpoints and monitoring suggestions.

## Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

Objective: To form a new carbon-carbon bond by coupling the 6-bromo position with an aryl- or heteroarylboronic acid. This is a foundational reaction for expanding the molecular scaffold.[\[9\]](#)

Causality Behind Component Selection:

- Catalyst System ( $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{OAc})_2/\text{RuPhos}$ ): While tetrakis(triphenylphosphine)palladium(0) is a classic choice, modern catalyst systems using specialized phosphine ligands like RuPhos often provide higher yields and broader substrate scope, especially with electron-rich heterocyclic substrates.[\[10\]](#)
- Base ( $\text{Cs}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ ): A moderately strong inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Cesium carbonate is often preferred for its high solubility in organic solvents.[\[10\]](#)
- Solvent (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic starting materials and the inorganic base, promoting efficient reaction kinetics.[\[10\]](#) [\[11\]](#)

### Step-by-Step Methodology

- Vessel Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add **6-bromo-4-fluoro-1H-indazol-3-amine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g.,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Reagent Addition: Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq) to the vessel. Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via

syringe.

- Reaction: Heat the mixture to the target temperature (typically 90-140 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times compared to conventional heating.[10]
- Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-fluoro-1H-indazol-3-amine.



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*Generalized workflow for Suzuki-Miyaura coupling.*

## Protocol 2: Buchwald-Hartwig Amination at the C6-Position

Objective: To form a carbon-nitrogen bond, coupling the 6-bromo position with a primary or secondary amine. This reaction is indispensable for creating diarylamine and related structures prevalent in many kinase inhibitors.[12][13]

Causality Behind Component Selection:

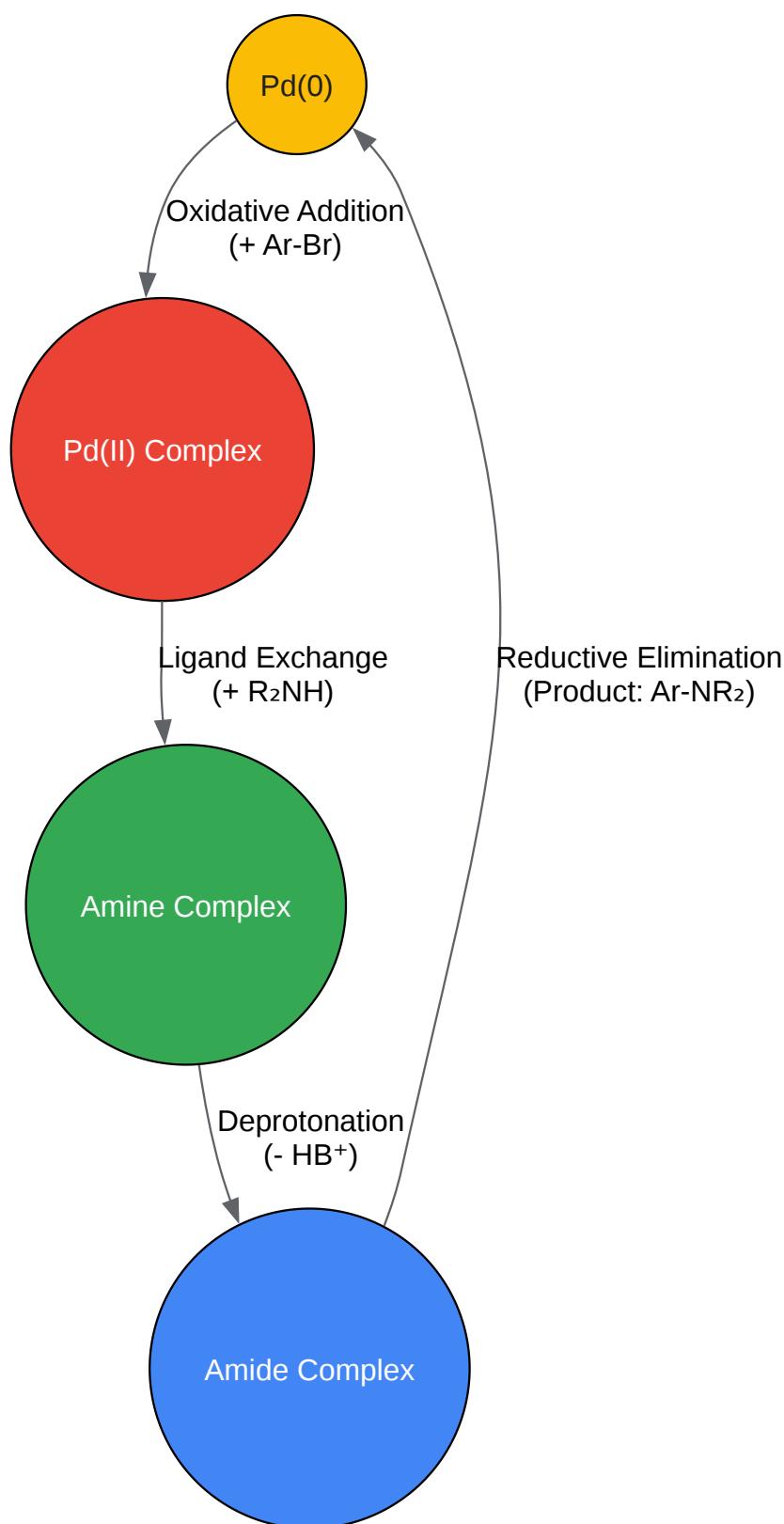
- Catalyst System (Pd<sub>2</sub>(dba)<sub>3</sub> / Xantphos): The Buchwald-Hartwig amination requires a sophisticated catalyst system. A palladium(0) source like

tris(dibenzylideneacetone)dipalladium(0) is paired with a bulky, electron-rich biarylphosphine ligand such as Xantphos. This ligand framework is essential for stabilizing the palladium center and promoting the difficult C-N reductive elimination step.[2][12]

- Base (NaOtBu or LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Sodium tert-butoxide is the most common choice.[2][14]
- Solvent (Toluene or Dioxane): Anhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

## Step-by-Step Methodology

- Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 0.01-0.02 eq) and the ligand (e.g., Xantphos, 0.02-0.04 eq) to a dried reaction vessel.[2]
- Catalyst Activation: Add anhydrous toluene and stir for 10-15 minutes to allow for the formation of the active catalytic species.
- Reagent Addition: To this mixture, add **6-bromo-4-fluoro-1H-indazol-3-amine** (1.0 eq), the coupling amine (1.2 eq), and the base (NaOtBu, 1.4 eq).[2]
- Reaction: Seal the vessel securely and heat the mixture to 100-110 °C for 12-24 hours. The reaction must be maintained under an inert atmosphere throughout.
- Monitoring: Track reaction progress by LC-MS, looking for the disappearance of the starting material and the appearance of the desired product mass.
- Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)*Simplified Buchwald-Hartwig catalytic cycle.*

## Conclusion

**6-bromo-4-fluoro-1H-indazol-3-amine** is more than a mere chemical; it is a strategic tool for the efficient construction of high-value, biologically active molecules. Its well-defined reactive handles allow for the systematic and predictable application of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively harness the potential of this intermediate to accelerate the discovery and development of next-generation therapeutics.

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